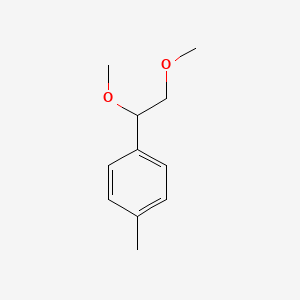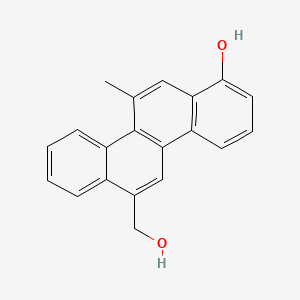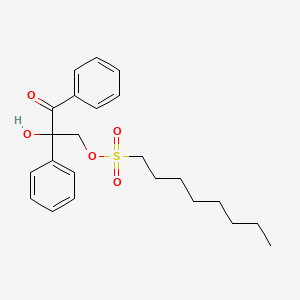
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonate group attached to an octane chain, along with a hydroxy and oxo group on a diphenylpropyl backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate typically involves the esterification of 2-Hydroxy-3-oxo-2,3-diphenylpropyl with octane-1-sulfonic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Depending on the conditions, the major products can be ketones or carboxylic acids.
Reduction: The major product is a secondary alcohol.
Substitution: The major products vary based on the nucleophile used, resulting in compounds such as sulfonamides or sulfonate esters.
Scientific Research Applications
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the formulation of detergents, surfactants, and other cleaning agents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate involves its interaction with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonate group can also interact with positively charged amino acid residues, affecting the overall structure and function of the target molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate can be compared with other similar compounds, such as:
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulfonate: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
2-Hydroxy-3-oxo-2,3-diphenylpropyl butane-1-sulfonate: This compound has a shorter alkyl chain, which may result in different physical and chemical properties.
2-Hydroxy-3-oxo-2,3-diphenylpropyl hexane-1-sulfonate: This compound has an intermediate alkyl chain length, providing a balance between solubility and reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its interactions with other molecules and its overall chemical behavior.
Properties
CAS No. |
83029-13-4 |
|---|---|
Molecular Formula |
C23H30O5S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2-hydroxy-3-oxo-2,3-diphenylpropyl) octane-1-sulfonate |
InChI |
InChI=1S/C23H30O5S/c1-2-3-4-5-6-13-18-29(26,27)28-19-23(25,21-16-11-8-12-17-21)22(24)20-14-9-7-10-15-20/h7-12,14-17,25H,2-6,13,18-19H2,1H3 |
InChI Key |
XHVRFIQBIUQKCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)OCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


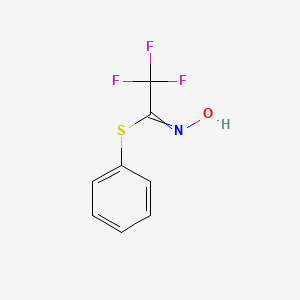
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
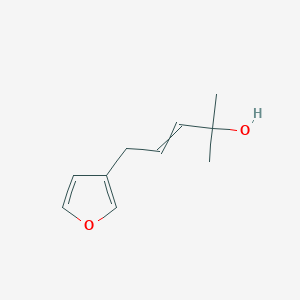
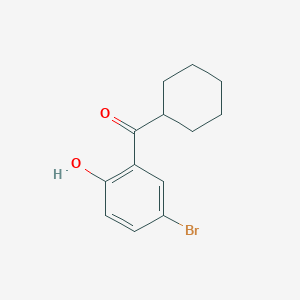
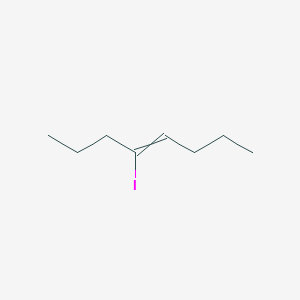

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
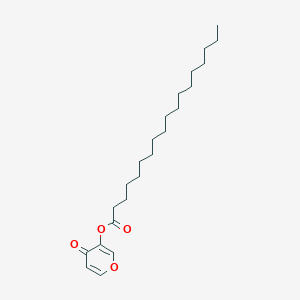
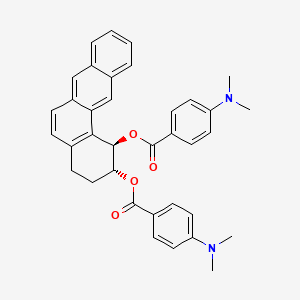
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
